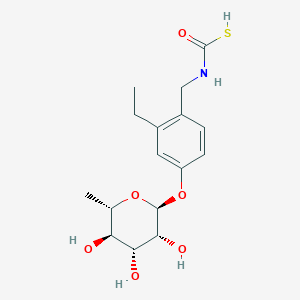

O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate is a complex organic compound with the molecular formula C16H23NO6S This compound is known for its unique structural features, including a mannopyranosyl moiety linked to a phenyl group via an ether bond, and a carbamothioate group attached to an ethyl ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate typically involves multiple steps, starting from readily available precursors. The key steps include:

Glycosylation: The mannopyranosyl moiety is introduced through a glycosylation reaction, where a mannose derivative reacts with a phenolic compound under acidic or basic conditions.

Etherification: The glycosylated product undergoes etherification to form the ether bond between the mannopyranosyl and phenyl groups.

Carbamothioate Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbamothioate group, where nucleophiles like amines or thiols replace the ethyl ester group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Amines, thiols, under mild to moderate temperatures.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, alcohols.

Substitution: Amides, thioesters.

Applications De Recherche Scientifique

O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of glycosylated compounds.

Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mécanisme D'action

The mechanism of action of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The mannopyranosyl moiety may facilitate binding to carbohydrate-recognizing proteins, while the carbamothioate group can interact with thiol-containing enzymes, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

Niazimicin: A structurally related compound with similar glycosylated features.

Spinetoram: Another compound with a mannopyranosyl moiety, used as an insecticide.

Frangulin A: Contains a mannopyranosyl group and is known for its biological activities.

Uniqueness

O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate stands out due to its unique combination of a mannopyranosyl moiety and a carbamothioate group, which imparts distinct chemical and biological properties. This combination is less common in other similar compounds, making it a valuable subject of study for various applications.

Activité Biologique

O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a carbamate functional group linked to a phenyl ring substituted with a 6-deoxy-alpha-L-mannopyranosyl moiety. Its structural complexity suggests potential interactions with biological targets, which can lead to various pharmacological effects.

Chemical Structure

| Component | Description |

|---|---|

| Base Structure | Carbamate derivative |

| Sugar Moiety | 6-deoxy-alpha-L-mannopyranosyl |

| Aromatic Ring | 4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of carbamate compounds have shown activity against various bacteria and fungi.

- Antifungal Activity : A study demonstrated that certain carbamate derivatives possess antifungal properties, with minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL against pathogens like Fusarium oxysporum and Aspergillus sclerotiorum .

- Antibacterial Activity : Another research highlighted that related compounds displayed effective antibacterial activity against E. coli, with MIC values ranging from 62.5 to 78.12 µg/mL .

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of similar compounds on cancer cell lines:

- HeLa Cells : Compounds showed IC50 values indicating moderate antiproliferative effects, suggesting potential for cancer therapy .

- A549 Cells : The same compounds exhibited IC50 values indicating effectiveness against lung carcinoma cells .

Quorum Sensing Inhibition

Research has also focused on the ability of this compound to modulate quorum sensing in bacteria:

- Vibrio fischeri : Studies revealed weak agonistic activity in quorum sensing systems, indicating potential for disrupting bacterial communication pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound may inhibit specific enzymes critical for microbial growth and survival.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death.

- Modulation of Signaling Pathways : By interfering with quorum sensing, the compound can hinder bacterial virulence and biofilm formation.

Study on Antifungal Activity

In a comparative study of carbamate derivatives, this compound was found to be among the most effective against Fusarium oxysporum. The study reported an MIC value of 12.5 µg/mL, showcasing its potential as an antifungal agent .

Study on Anticancer Properties

A detailed investigation into the cytotoxic effects of carbamate derivatives on cancer cell lines revealed that this compound exhibited significant anticancer properties with an IC50 value of 22 µM against HeLa cells . This suggests its potential role in cancer therapeutics.

Propriétés

Numéro CAS |

147821-49-6 |

|---|---|

Formule moléculaire |

C16H23NO6S |

Poids moléculaire |

357.4 g/mol |

Nom IUPAC |

O-ethyl N-[[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methyl]carbamothioate |

InChI |

InChI=1S/C16H23NO6S/c1-3-21-16(24)17-8-10-4-6-11(7-5-10)23-15-14(20)13(19)12(18)9(2)22-15/h4-7,9,12-15,18-20H,3,8H2,1-2H3,(H,17,24)/t9-,12-,13+,14+,15-/m0/s1 |

Clé InChI |

JOSHUAQJVMGTGS-NBUQLFNLSA-N |

SMILES |

CCC1=C(C=CC(=C1)OC2C(C(C(C(O2)C)O)O)O)CNC(=O)S |

SMILES isomérique |

CCOC(=S)NCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O |

SMILES canonique |

CCOC(=S)NCC1=CC=C(C=C1)OC2C(C(C(C(O2)C)O)O)O |

Apparence |

Oil |

Key on ui other cas no. |

147821-49-6 |

Synonymes |

[[2-ethyl-4-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy- phenyl]methylamino]methanethioic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.